N'-{[4-(furan-3-yl)phenyl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N’-{[4-(furan-3-yl)phenyl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic organic compound characterized by the presence of a furan ring, a trifluoromethyl group, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[4-(furan-3-yl)phenyl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-{[4-(furan-3-yl)phenyl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce amines.
Scientific Research Applications
N’-{[4-(furan-3-yl)phenyl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-{[4-(furan-3-yl)phenyl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan ring may participate in hydrogen bonding or π-π interactions with biological macromolecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N’-{[4-(furan-2-yl)phenyl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide
- N’-{[4-(thiophen-3-yl)phenyl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide
Uniqueness
N’-{[4-(furan-3-yl)phenyl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the specific positioning of the furan ring and the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the furan ring in the 3-position, as opposed to the 2-position, may alter the compound’s electronic properties and steric interactions, leading to different reaction pathways and biological effects .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3/c21-20(22,23)16-2-1-3-17(10-16)25-19(27)18(26)24-11-13-4-6-14(7-5-13)15-8-9-28-12-15/h1-10,12H,11H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXYLTHQNBYTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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